molecular formula C6H9F3N2O B2825141 2-(Trifluoromethyl)pyrrolidine-1-carboxamide CAS No. 2385644-05-1

2-(Trifluoromethyl)pyrrolidine-1-carboxamide

Cat. No. B2825141
CAS RN: 2385644-05-1
M. Wt: 182.146
InChI Key: NOXRJSQCVMXQFP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The trifluoromethyl group (-CF3) in the compound is a common feature in many FDA-approved drugs .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one synthesis method involves a tandem Tsuji–Trost reaction catalyzed by Pd and Heck coupling .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Properties and Reactions

2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, related to 2-(Trifluoromethyl)pyrrolidine-1-carboxamide, exhibit interesting reactions in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols (Gazizov et al., 2015).

Biological Applications

A derivative of pyrrolidine-2-carboxamide demonstrated potential in inhibiting cell viability and inducing apoptosis in hepatocellular carcinoma cells. This suggests its applicability in cancer therapy, especially in the treatment of liver cancer (Ramezani et al., 2017). Further studies indicate the compound’s ability to regulate apoptosis-related genes in the HepG2 cell line, affecting both pro-apoptotic and anti-apoptotic genes (Ramezani et al., 2019).

Structural Analysis

The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a structurally related compound, have been studied. This analysis is crucial for understanding the potential of such compounds as antineoplastic agents (Banerjee et al., 2002).

Pharmacological Development

Pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for anti-cancer and anti-biofilm activities. Some derivatives showed significant in vitro activity against tumor cell lines and effectiveness in suppressing bacterial biofilm growth, indicating their potential as therapeutic agents (Smolobochkin et al., 2019).

Safety and Hazards

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is classified as a flammable solid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, not getting the compound in eyes or on skin or clothing, and using only under a chemical fume hood .

properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXRJSQCVMXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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